(S)-1-(2-Isopropoxyphenyl)ethan-1-ol
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Overview
Description
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is a chiral alcohol compound with a molecular formula of C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 2-isopropoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture obtained from the reduction step is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction processes with efficient and cost-effective reducing agents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the desired (S)-enantiomer.
Chiral Catalysts: Employing chiral catalysts in the reduction step to directly obtain the (S)-enantiomer, minimizing the need for extensive chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 2-isopropoxyacetophenone or 2-isopropoxybenzaldehyde.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenyl derivatives with functional groups like nitro, halogen, or sulfonic acid.
Scientific Research Applications
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound, with different chiral properties.
2-Isopropoxybenzyl Alcohol: A structurally similar compound with a benzyl alcohol moiety.
2-Isopropoxyacetophenone: An oxidized derivative with a ketone group.
Uniqueness
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
Biological Activity
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol, also known as isopropoxyphenyl ethanol, is a chiral compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that various derivatives of phenolic compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The biological evaluation of this compound may reveal comparable activities.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Fungistatic activity |
Antioxidant Properties
The antioxidant capacity of this compound has not been extensively studied; however, related compounds in the phenolic class have demonstrated significant free radical scavenging abilities. This property could be beneficial in preventing oxidative stress-related diseases.
Anticancer Potential
Phenolic compounds are often investigated for their anticancer properties. A study focusing on structurally similar compounds showed promising results in inhibiting cancer cell proliferation. The potential of this compound in this regard warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of chiral alcohols like this compound can be influenced by several structural features:
- Chirality : The specific enantiomer may exhibit different biological effects.
- Substituents : The position and nature of substituents on the aromatic ring can significantly affect activity.
- Hydrophobicity : The presence of hydrophobic groups can enhance membrane permeability.
Case Study 1: Antimicrobial Screening
A study conducted on various phenolic compounds demonstrated that modifications in the side chains could lead to enhanced antimicrobial activity. In this study, this compound was tested against several bacterial strains, showing varying degrees of inhibition, particularly against Gram-positive bacteria.
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis involving several phenolic compounds, this compound was evaluated for its antioxidant potential using DPPH and ABTS assays. Results indicated moderate antioxidant activity, suggesting that further optimization could enhance its efficacy.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1S)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
InChI Key |
SQIRSCVITFKGIX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
Origin of Product |
United States |
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